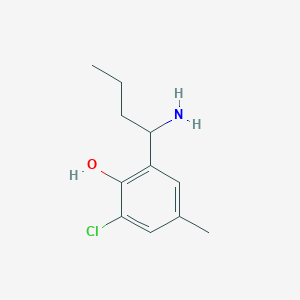![molecular formula C9H17NO B13318788 (1-Methyloctahydrocyclopenta[b]pyrrol-3a-yl)methanol](/img/structure/B13318788.png)
(1-Methyloctahydrocyclopenta[b]pyrrol-3a-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyloctahydrocyclopenta[b]pyrrol-3a-yl)methanol is a chemical compound with a unique structure that includes a cyclopentane ring fused with a pyrrole ring, and a methanol group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyloctahydrocyclopenta[b]pyrrol-3a-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a suitable precursor using hydrogenation catalysts. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve high throughput and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(1-Methyloctahydrocyclopenta[b]pyrrol-3a-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced further to form more saturated derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure selective and efficient reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
(1-Methyloctahydrocyclopenta[b]pyrrol-3a-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with various biological effects.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-Methyloctahydrocyclopenta[b]pyrrol-3a-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: Similar in structure but lacks the fused pyrrole ring.
Pyrrolidinol: Contains a pyrrole ring but does not have the cyclopentane fusion.
Methanol derivatives: Various compounds with methanol groups attached to different ring structures.
Uniqueness
(1-Methyloctahydrocyclopenta[b]pyrrol-3a-yl)methanol is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(1-methyl-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-3a-yl)methanol |
InChI |
InChI=1S/C9H17NO/c1-10-6-5-9(7-11)4-2-3-8(9)10/h8,11H,2-7H2,1H3 |
InChI Key |
MCUXKVWSZCABHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1CCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


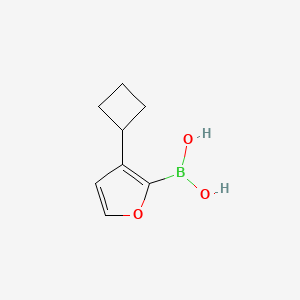
![3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13318706.png)
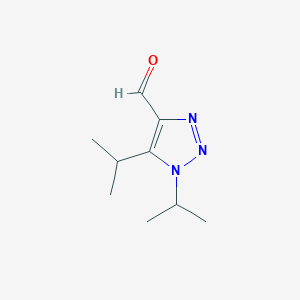
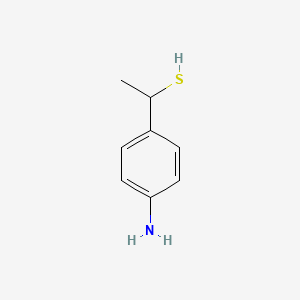
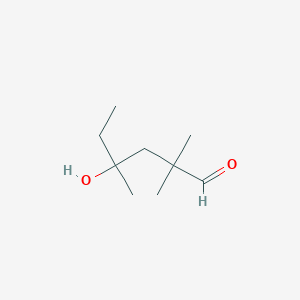
![2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13318734.png)
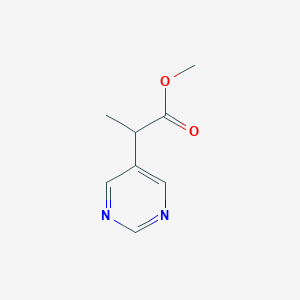
![4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol](/img/structure/B13318745.png)
![1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13318762.png)
![3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13318766.png)


![1-[(1-Methylcyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13318774.png)
